molecular formula C8H14N2O B13013779 N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide

N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B13013779
M. Wt: 154.21 g/mol
InChI Key: CJKLRZJFIMSVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide: is a heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by transition metals such as ruthenium (Ru) or cobalt (Co). The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the investigation of biochemical pathways .

Medicine: In medicinal chemistry, exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of antiviral drugs such as boceprevir and pf-07321332, which are used to treat hepatitis C and COVID-19, respectively .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in drug synthesis highlights its importance in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. In the case of antiviral drugs, it acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby exerting its antiviral effects .

Comparison with Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in the substitution pattern.

    3-Azabicyclo[3.1.0]hexane derivatives: These derivatives have variations in the functional groups attached to the bicyclic scaffold.

Uniqueness: exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C8H14N2O/c1-10(2)8(11)7-5-3-9-4-6(5)7/h5-7,9H,3-4H2,1-2H3

InChI Key

CJKLRZJFIMSVJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1C2C1CNC2

Origin of Product

United States

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